Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 473803-90-6
VCID: VC6896892
InChI: InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)15(3)11-17;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H
SMILES: CCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl
Molecular Formula: C18H29ClN2O4
Molecular Weight: 372.89

Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

CAS No.: 473803-90-6

Cat. No.: VC6896892

Molecular Formula: C18H29ClN2O4

Molecular Weight: 372.89

* For research use only. Not for human or veterinary use.

Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride - 473803-90-6

Specification

CAS No. 473803-90-6
Molecular Formula C18H29ClN2O4
Molecular Weight 372.89
IUPAC Name ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-9-7-19(8-10-20)12-16(21)13-24-17-6-5-14(2)15(3)11-17;/h5-6,11,16,21H,4,7-10,12-13H2,1-3H3;1H
Standard InChI Key YUFUWFVWYJJQCP-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Nomenclature

The compound’s IUPAC name, ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride, reflects its intricate structure: a piperazine core substituted with a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain and an ethyl carboxylate group, coupled with a hydrochloride salt. Key identifiers include:

PropertyValue
CAS No.473803-90-6
Molecular FormulaC₁₈H₂₉ClN₂O₄
Molecular Weight372.89 g/mol
SMILESCCOC(=O)N1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl
InChIKeyYUFUWFVWYJJQCP-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 3,4-dimethylphenol and epichlorohydrin, which react to form an epoxypropyl ether intermediate. Subsequent nucleophilic attack by piperazine in the presence of a base yields the secondary amine, which is then carboxylated with ethyl chloroformate. Final hydrochlorination with HCl produces the crystalline salt. Key steps include:

  • Epoxidation:
    3,4-Dimethylphenol+Epichlorohydrin3-(3,4-Dimethylphenoxy)Epoxypropane\text{3,4-Dimethylphenol} + \text{Epichlorohydrin} \rightarrow \text{3-(3,4-Dimethylphenoxy)Epoxypropane}

  • Ring-Opening with Piperazine:
    Epoxypropane Derivative+Piperazine2-Hydroxypropyl-Piperazine Adduct\text{Epoxypropane Derivative} + \text{Piperazine} \rightarrow \text{2-Hydroxypropyl-Piperazine Adduct}

  • Carboxylation:
    Adduct+Ethyl ChloroformateEthyl Carboxylate Intermediate\text{Adduct} + \text{Ethyl Chloroformate} \rightarrow \text{Ethyl Carboxylate Intermediate}

  • Salt Formation:
    Intermediate+HClHydrochloride Salt\text{Intermediate} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Industrial Optimization

Continuous flow reactors are employed to enhance reaction efficiency and product purity. This method minimizes side reactions and improves heat transfer, critical for exothermic steps like epoxidation. Catalytic hydrogenation, using Pd/C or Raney Ni, may further refine intermediates, as demonstrated in patents for related piperazine derivatives . For instance, Cariprazine’s synthesis involves hydrogenating a cyclohexyl intermediate under H₂ pressure, a process adaptable to this compound .

Comparative Analysis with Related Piperazine Derivatives

Compound NameCAS No.Molecular FormulaTarget ReceptorsTherapeutic Use
Ethyl 4-[3-(3,4-Dimethylphenoxy)-...]473803-90-6C₁₈H₂₉ClN₂O₄D₂/5-HT₁A (predicted)CNS disorders (proposed)
Cariprazine HCl839712-12-8C₂₁H₃₂Cl₂N₄O₂D₃/5-HT₁ASchizophrenia, Bipolar
Aripiprazole129722-12-9C₂₃H₂₇Cl₂N₃O₂D₂/5-HT₁AMajor Depressive Disorder

Structural variations, such as the 3,4-dimethylphenoxy vs. 2,3-dichlorophenyl groups in Cariprazine, alter receptor selectivity and metabolic stability . The smaller substituents in this compound may reduce off-target interactions, a hypothesis requiring validation through in vitro assays.

Future Directions and Challenges

Preclinical Development

Toxicity profiling and pharmacokinetic studies are essential to assess viability. Rodent models can evaluate CNS penetration, while in vitro CYP450 assays predict drug-drug interactions.

Formulation Innovations

Amorphous solid dispersions, as described in piperazine drug patents, could address solubility limitations . Excipients like polyvinylpyrrolidone (PVP) stabilize amorphous phases, enhancing bioavailability .

Synthetic Chemistry Advances

Exploring enantioselective synthesis may yield stereoisomers with superior efficacy. Catalytic asymmetric epoxidation, using Jacobsen catalysts, could achieve this.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator